2-Bromo-4,4,4-trifluorobutane
Overview
Description
2-Bromo-4,4,4-trifluorobutane is a halogenated hydrocarbon with the molecular formula C4H6BrF3. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its high reactivity and is often used as an intermediate in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,4,4-trifluorobutane can be synthesized through the reaction of 3,3,3-trifluoropropene with hydrogen bromide. This reaction is typically carried out at elevated temperatures ranging from 150°C to 800°C in the presence of an activated carbon catalyst. The process is characterized by high conversion, yield, and selectivity .
Industrial Production Methods
The industrial production of this compound follows a continuous process where reactants flow through a heated reaction vessel. This method ensures rapid heating of the reactants and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4,4-trifluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can be oxidized under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanes, while reduction and oxidation reactions can produce different alcohols, ketones, or carboxylic acids .
Scientific Research Applications
2-Bromo-4,4,4-trifluorobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4,4,4-trifluorobutane exerts its effects involves its high reactivity due to the presence of both bromine and fluorine atoms. These atoms can participate in various chemical interactions, making the compound a valuable intermediate in many reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoropropane: A similar halogenated hydrocarbon with a slightly different structure.
3-Bromo-1,1,1-trifluoroacetone: Another related compound with different reactivity and applications
Uniqueness
2-Bromo-4,4,4-trifluorobutane is unique due to its specific combination of bromine and fluorine atoms, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo various types of reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-bromo-1,1,1-trifluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNPTWVMDAVXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617589 | |
Record name | 3-Bromo-1,1,1-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-47-3 | |
Record name | 3-Bromo-1,1,1-trifluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1,1,1-trifluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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